Propanoic acid, 2-chloro-2-fluoro-
Description
The simultaneous presence of electron-withdrawing halogens likely enhances its acidity and alters its physicochemical properties compared to non-halogenated analogs. Below, we compare its inferred properties with those of similar compounds documented in the literature.
Properties
IUPAC Name |
2-chloro-2-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGZYUKVQKTQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463981 | |
| Record name | Propanoic acid, 2-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-81-1 | |
| Record name | 2-Chloro-2-fluoropropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro-2-fluoro- typically involves the halogenation of propanoic acid derivatives. One common method is the reaction of propanoic acid with chlorine and fluorine sources under controlled conditions. For example, the reaction can be carried out using thionyl chloride (SOCl2) and hydrogen fluoride (HF) as halogenating agents. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective halogenation.
Industrial Production Methods
Industrial production of propanoic acid, 2-chloro-2-fluoro- may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of hazardous halogenating agents.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-chloro-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-chloro-2-fluoropropanol using reducing agents like lithium aluminium hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: 2-hydroxy-2-fluoropropanoic acid or 2-amino-2-fluoropropanoic acid.
Reduction: 2-chloro-2-fluoropropanol.
Oxidation: 2-chloro-2-fluoropropanoic acid or 2-chloro-2-fluoropropanone.
Scientific Research Applications
Propanoic acid, 2-chloro-2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals with fluorine-containing functional groups.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of propanoic acid, 2-chloro-2-fluoro- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects are summarized below:
Key Observations :
- Halogen Effects : Dual Cl/F substitution on C2 (as in the target compound) likely increases acidity more significantly than single-halogen analogs. Fluorine’s small size and high electronegativity may improve bioavailability compared to bulkier halogens.
- Bioactivity: Chlorinated phenylpropanoic acids (e.g., from Streptomyces coelicolor) exhibit selective antimicrobial activity , suggesting that Cl/F substitution in aliphatic chains could similarly enhance antimicrobial or antiviral properties.
- Physicochemical Properties: Dichloro derivatives (e.g., 2,2-dichloro propanoic acid) demonstrate higher boiling points and stability , while fluorinated analogs (e.g., 3,3-difluoro-2-hydroxy-2-methyl propanoic acid) may exhibit unique solubility profiles due to fluorine’s lipophilicity .
Antimicrobial Activity
Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show potent activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with minimal toxicity to human cells . This suggests that the target compound’s Cl/F substitution could similarly disrupt bacterial membranes or enzymes.
Anti-Inflammatory Potential
β-Hydroxy-β-aryl propanoic acids (structurally similar to ibuprofen) inhibit cyclooxygenase (COX) enzymes, reducing inflammation . While the target compound lacks an aryl group, its halogenated structure might interact with COX active sites, though this requires experimental validation.
Metabolic Stability
Fluorine’s presence (as in 3,3-difluoro derivatives) often reduces metabolic degradation, enhancing drug half-life . The target compound’s F substituent may confer similar advantages in pharmaceutical applications.
Physicochemical Properties
- Acidity: The dual electron-withdrawing effect of Cl and F on C2 is expected to lower the pKa of the target compound compared to propanoic acid (pKa ~4.88) and even 2,2-dichloro propanoic acid (pKa ~1.3, inferred from Cl’s stronger electron withdrawal than F).
- Solubility: Fluorine’s hydrophobicity may reduce aqueous solubility relative to hydroxylated analogs (e.g., 3,3-difluoro-2-hydroxy-2-methyl propanoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
